5-Fluoro-2-methylpyridine hydrochloride
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research
The pyridine scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous and vital structural motif in chemistry. researchgate.netnih.gov Pyridine and its derivatives are fundamental components in numerous natural products, including alkaloids and vitamins, and serve as indispensable building blocks in a vast array of synthetic compounds. nih.govdntb.gov.ua In the realm of medicinal chemistry, the pyridine nucleus is recognized as a "privileged scaffold" due to its presence in a multitude of approved pharmaceutical agents. researchgate.netdntb.gov.ua Its versatile physicochemical properties, such as the ability to form hydrogen bonds and enhance water solubility, make it a highly desirable component in drug design. dntb.gov.ua
The applications of pyridine derivatives are extensive, spanning from pharmaceuticals and agrochemicals to materials science. researchgate.netnih.gov These compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govsciencepublishinggroup.com This wide-ranging bioactivity has led to the development of numerous therapeutic agents for various diseases. nih.gov Furthermore, in materials science, pyridine-based compounds are utilized as ligands for organometallic complexes, in the formation of functional nanomaterials, and as components in asymmetric catalysis. nih.gov
Strategic Role of Halogenated Pyridines in Advanced Organic Synthesis
The strategic incorporation of halogen atoms onto the pyridine ring significantly enhances its utility as a synthetic intermediate. Halogenated pyridines, or halopyridines, are crucial building blocks for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The halogen atom, often chlorine, bromine, or fluorine, serves as a versatile functional handle, enabling a wide range of subsequent chemical transformations.
One of the most powerful applications of halopyridines is in transition-metal-catalyzed cross-coupling reactions. nih.gov Seminal reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings utilize halopyridines as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgrsc.org This capability allows for the modular and efficient construction of highly functionalized biaryl and other complex structures that are often found in bioactive molecules. rsc.orgresearchgate.net The regioselectivity of these coupling reactions can be precisely controlled, making halopyridines indispensable tools for modern synthetic chemists. researchgate.net The introduction of a fluorine atom, in particular, can modulate the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of the final product. nih.govresearchgate.net
Overview of 5-Fluoro-2-methylpyridine (B1303128) Hydrochloride as a Research Scaffold and Synthetic Intermediate
5-Fluoro-2-methylpyridine hydrochloride is a specific halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. As a hydrochloride salt, the compound often exhibits improved stability and handling characteristics compared to the free base. The structure combines a pyridine core with two key substituents: a methyl group at the 2-position and a fluorine atom at the 5-position.
The fluorine atom significantly influences the molecule's electronic properties due to its high electronegativity. researchgate.netrsc.org This can alter the pKa of the pyridine nitrogen and affect the molecule's binding interactions in a biological context, potentially improving metabolic stability and membrane permeability. researchgate.netmdpi.com The presence of both fluoro and methyl groups on the pyridine ring provides a unique substitution pattern that can be exploited for the synthesis of more complex, poly-substituted target molecules. For instance, compounds like 2-amino-5-fluoropyridine (B1271945) are known intermediates in the synthesis of peptide deformylase inhibitors, highlighting the importance of this substitution pattern in medicinal chemistry. researchgate.net Therefore, this compound acts as a foundational scaffold, providing a specific arrangement of functional groups and electronic properties for the construction of novel chemical entities with potential therapeutic applications.
Data Tables
Table 1: Physicochemical Properties of 5-Fluoro-2-methylpyridine
| Property | Value | Source |
| Molecular Formula | C₆H₆FN | chemicalbook.comnih.gov |
| Molecular Weight | 111.12 g/mol | chemicalbook.com |
| Boiling Point | 114.7°C at 760 mmHg | chemicalbook.com |
| Density | 1.077 g/cm³ | chemicalbook.com |
| Flash Point | 23.1°C | chemicalbook.com |
Table 2: Research Applications of Related Fluorinated Pyridine Scaffolds
| Derivative Scaffold | Application Area | Research Finding |
| 2-Amino-5-fluoropyridine | Medicinal Chemistry | Serves as a key intermediate for the synthesis of LBM415, a peptide deformylase inhibitor with antibacterial potential. researchgate.net |
| 5-Fluorouracil (a related fluorinated heterocycle) | Oncology | A clinically used anticancer drug whose active metabolite, FdUMP, inhibits thymidylate synthase, leading to DNA damage and cell death in tumors. nih.gov |
| Fluorinated Pyridine Radiotracers | Diagnostic Imaging | Fluorine-18 labeled pyridine derivatives are synthesized for use as radiotracers in Positron Emission Tomography (PET) imaging. rsc.org |
| 5-Aminopyrazole (precursor to pyrazolopyridines) | Medicinal Chemistry | Used as a starting material to synthesize various fused pyrazole (B372694) derivatives, including pyrazolopyridines, which exhibit a wide range of biological activities such as anticancer and antimicrobial effects. nih.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H7ClFN |
|---|---|
Molecular Weight |
147.58 g/mol |
IUPAC Name |
5-fluoro-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C6H6FN.ClH/c1-5-2-3-6(7)4-8-5;/h2-4H,1H3;1H |
InChI Key |
RCOXKZCHKQBMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)F.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 2 Methylpyridine Hydrochloride and Its Precursors
Direct Synthesis Routes to 5-Fluoro-2-methylpyridine (B1303128)
Direct fluorination of the pyridine (B92270) ring is a critical step in the synthesis of 5-fluoro-2-methylpyridine. This is typically achieved through diazotization and subsequent fluorodediazoniation of an appropriate aminopyridine precursor.
Diazotization and Fluorodediazoniation of Aminopyridine Precursors
The conversion of an amino group on the pyridine ring to a fluorine atom is a well-established method. This two-step process involves the formation of a diazonium salt from an aminopyridine, followed by the displacement of the diazonium group with a fluoride ion.
The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic or heteroaromatic ring. wikipedia.org The reaction proceeds by treating a primary aromatic amine with fluoroboric acid and sodium nitrite to form a diazonium tetrafluoroborate salt. This intermediate is then thermally decomposed to yield the corresponding aryl fluoride. wikipedia.org
In the context of synthesizing fluorinated pyridines, a similar strategy can be employed. For instance, the synthesis of 2-amino-5-fluoropyridine (B1271945), a related compound, involves the diazotization of 2-acetamido-5-aminopyridine with fluoroboric acid and sodium nitrite. The resulting diazonium salt is then subjected to thermal decomposition. dissertationtopic.net
A proposed reaction scheme for the synthesis of 5-fluoro-2-methylpyridine via a Balz-Schiemann type reaction would start with 2-amino-5-methylpyridine. The aminopyridine is first diazotized using sodium nitrite in the presence of fluoroboric acid. The resulting 5-methylpyridine-2-diazonium tetrafluoroborate is then isolated and heated to induce the fluorodediazoniation, yielding 5-fluoro-2-methylpyridine.
Table 1: Optimized Conditions for a Balz-Schiemann Type Reaction dissertationtopic.net
| Parameter | Condition |
| Starting Material | 2-acetamido-5-aminopyridine |
| Reagents | Fluoroboric acid, Sodium nitrite |
| Solvent | Ethanol |
| Diazotization Temperature | 25 °C |
| Diazotization Time | 1.5 hours |
| Decomposition Temperature | 110 °C |
| Yield | 87.22% (diazotization), 64.94% (decomposition) |
Note: The data presented is for the synthesis of 2-acetamido-5-fluoropyridine, a structurally similar compound, and serves as a reference for the synthesis of 5-fluoro-2-methylpyridine.
An alternative to the traditional Balz-Schiemann reaction is the use of hydrogen fluoride-pyridine solutions (Olah's reagent) for diazotization and fluorination. This method can offer advantages in terms of yield and reaction conditions. The diazotization of aminopyridines in HF-pyridine solutions, followed by in-situ dediazoniation, has been shown to produce fluoropyridines in high yields. researchgate.net
This approach has been successfully applied to the one-step synthesis of 2-fluoroadenine in a continuous flow operation, highlighting its potential for efficient and scalable production. researchgate.net For the synthesis of 5-fluoro-2-methylpyridine, 2-amino-5-methylpyridine would be dissolved in a hydrogen fluoride-pyridine solution and treated with a diazotizing agent, such as sodium nitrite. The reaction mixture is then heated to effect the fluorodediazoniation.
Continuous Flow Synthesis Protocols for Methylpyridines and Analogues
Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering benefits such as enhanced safety, improved heat and mass transfer, and the ability to scale up reactions efficiently. mit.edu The synthesis of 2-methylpyridines has been achieved using a simplified bench-top continuous flow setup. nih.gov This method involves the α-methylation of pyridines by passing a solution of the pyridine and a low boiling point alcohol through a heated column packed with a catalyst, such as Raney® nickel. nih.govnih.gov
While a specific continuous flow protocol for 5-fluoro-2-methylpyridine is not widely reported, the principles of continuous flow can be applied to its synthesis. A continuous process for the diazotization of aromatic amines to diazonium fluoride salts in the presence of hydrogen fluoride has been developed, which could be adapted for the synthesis of 5-fluoro-2-methylpyridine. google.com This would involve pumping a solution of 2-amino-5-methylpyridine in hydrogen fluoride and a solution of a diazotizing agent into a reactor where they are mixed under controlled temperature conditions to form the diazonium salt, which can then be converted to the final product. google.com
Table 2: General Parameters for Continuous Flow Synthesis of 2-Methylpyridines nih.gov
| Parameter | Condition |
| Catalyst | Raney® nickel |
| Solvent | 1-Propanol |
| Temperature | >180 °C |
| Flow Rate | 0.1 mL/min |
Synthesis of Related Halogenated Methylpyridine Intermediates
The synthesis of 5-fluoro-2-methylpyridine often relies on the availability of other halogenated methylpyridine intermediates, such as 2-chloro-5-methylpyridine.
Chlorination and Dehydrohalogenation Pathways for 2-Chloro-5-methylpyridine
2-Chloro-5-methylpyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. One common synthetic route to this compound involves the reaction of 3-methylpyridine with sodium amide to produce 2-amino-5-methylpyridine, which is then converted to 2-chloro-5-methylpyridine via a diazotization and chlorination reaction.
Another pathway involves the condensation of propionaldehyde with an acrylic ester to form a 4-formylpentanoate ester. This is followed by amination to yield 5-methyl-3,4-dihydro-2(1H)-pyridone. The dihydropyridone is then halogenated and dehydrohalogenated to form 2-hydroxy-5-methylpyridine, which is subsequently chlorinated to give 2-chloro-5-methylpyridine.
Diazotization-Based Chlorination of Aminopicolines using Thionyl Chloride and Nitric Acid
Diazotization of aminopyridines, followed by a Sandmeyer-type reaction, is a classical approach for the introduction of a chlorine atom onto the pyridine ring. While the specific combination of thionyl chloride and nitric acid for the chlorination of aminopicolines via diazotization is not extensively documented in readily available literature, the principles of diazotization chemistry provide a framework for this transformation. Typically, an amino group is converted to a diazonium salt using a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then displaced by a chloride ion, often catalyzed by a copper(I) salt.
Variations of this method exist, highlighting the versatility of diazotization reactions. For instance, the conversion of aminoheterocycles to their corresponding chlorides can be achieved without relying on traditional Sandmeyer conditions. One approach involves the activation of the amino group with a pyrylium salt, followed by displacement with a chloride source like magnesium chloride. This method avoids the potentially hazardous accumulation of diazonium salts and circumvents the need for strongly oxidizing reagents nih.gov.
In a related context, the synthesis of heteroaryl sulfonyl chlorides from their respective amines utilizes diazotization followed by chlorosulfonation. In this procedure, the amine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride cbijournal.com. This demonstrates the adaptability of the diazonium intermediate for the introduction of various functional groups.
Furthermore, research on the diazotization of anilines has explored the use of nano silicagel supported by thionyl chloride as a solid acid catalyst. This system facilitates the efficient conversion of arylamines to their corresponding diazonium salts, which can then undergo coupling reactions researchgate.net. While this application does not directly describe a chlorination reaction, it underscores the role of thionyl chloride in activating reagents for diazotization processes.
Table 1: Illustrative Conditions for Diazotization-Based Transformations
| Starting Material | Reagents | Product | Yield | Reference |
| 2,3-Disubstituted 5-aminopyridine | 1. NaNO₂/HCl 2. SO₂/Acetic Acid, CuCl | 5,6-Disubstituted pyridine-3-sulfonyl chloride | Quantitative | cbijournal.com |
| Arylamines | Nano silicagel supported by thionyl chloride, NaNO₂ | Aryl diazonium salt | Good | researchgate.net |
| Aminoheterocycle | Pyrylium tetrafluoroborate, MgCl₂ | Chloroheterocycle | Not specified | nih.gov |
Regioselective Bromination of Fluoro-Methylpyridines
The introduction of a bromine atom at a specific position on the fluoro-methylpyridine ring is a key synthetic step for further functionalization. The regioselectivity of electrophilic aromatic bromination is governed by the electronic effects of the existing substituents—the fluorine atom and the methyl group—and the reaction conditions.
In general, the bromination of substituted pyridines can be achieved using various brominating agents, such as N-bromosuccinimide (NBS). The position of bromination is directed by the activating and deactivating nature of the substituents. For instance, in the bromination of a 13-acetyl-10-mesitylchlorin, neutral conditions lead to bromination at both the 7-position in ring B and the 15-position. However, under acidic conditions, ring B is deactivated, and bromination occurs preferentially at the 15-position with a high yield of 87% nih.gov. This highlights the significant influence of reaction conditions on regioselectivity.
For fused heterocyclic N-oxides, a mild and highly regioselective C2-bromination method has been developed using tosic anhydride as an activator and tetra-n-butylammonium bromide as the bromide source nih.gov. This approach provides the C2-brominated products in moderate to excellent yields.
The regioselectivity of halogenation is also evident in the Selectfluor-promoted chlorination and bromination of 2-aminopyridines and 2-aminodiazines using lithium chloride or lithium bromide as the halogen source. The outcome of these reactions is highly dependent on the substituent pattern on the pyridine or diazine ring, leading to good to high yields of the halogenated products with high regioselectivity researchgate.net.
Table 2: Examples of Regioselective Bromination Reactions
| Substrate | Brominating Agent/Conditions | Product | Yield | Reference |
| 13-Acetyl-10-mesitylchlorin | NBS, 10% TFA in CH₂Cl₂ | 15-Bromo derivative | 87% | nih.gov |
| Fused azine N-oxides | Tosic anhydride, Tetra-n-butylammonium bromide | C2-Brominated product | Moderate to excellent | nih.gov |
| 2-Aminopyridines | Selectfluor, LiBr | Regioselectively brominated 2-aminopyridines | Good to high | researchgate.net |
Derivatization Strategies for Modifying 5-Fluoro-2-methylpyridine and its Analogues
Selective Oxidation Reactions for Carboxylic Acid and Formyl Derivatives
The selective oxidation of the methyl group of 5-fluoro-2-methylpyridine to a carboxylic acid or a formyl (aldehyde) group provides valuable derivatives for further synthetic transformations. The choice of oxidizing agent and reaction conditions is critical to achieve the desired oxidation state.
The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a common transformation. For instance, the vapor-phase oxidation of 2-methyl-5-ethylpyridine over a modified vanadium oxide catalyst can lead to the formation of various oxidized products, including pyridine-2-carboxylic acid researchgate.netect-journal.kz. The reaction pathway involves the interaction of the pyridine nitrogen with the acidic sites of the catalyst, which increases the reactivity of the substituents researchgate.netect-journal.kz.
For the selective oxidation of hydroxymethyl groups to carboxylic acids, biocatalytic methods have shown high chemoselectivity. Whole-cell biocatalysts have been used for the selective oxidation of the aldehyde group in 5-hydroxymethylfurfural (HMF) to the corresponding carboxylic acid, leaving the hydroxymethyl group intact mdpi.com. Conversely, the oxidation of HMF can also yield 2,5-furandicarboxylic acid (FDCA) through the oxidation of both the aldehyde and hydroxymethyl groups mdpi.com. The oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA) and then to FDCA indicates that the oxidation of the formyl group is a key step researchgate.net.
To obtain the formyl derivative (an aldehyde), milder oxidation conditions are required compared to those needed for the carboxylic acid. The selective oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran (DFF) can be achieved using photocatalysis with 2D ZnIn₂S₄ nanosheets and atmospheric oxygen under visible light rsc.org. This suggests that photochemical methods could be explored for the selective oxidation of the methyl group of 5-fluoro-2-methylpyridine to the corresponding aldehyde.
Table 3: Conditions for Selective Oxidation of Methyl and Hydroxymethyl Groups
| Substrate | Oxidizing Agent/Catalyst | Product | Key Observation | Reference |
| 2-Methyl-5-ethylpyridine | Modified vanadium oxide catalyst | Pyridine-2-carboxylic acid | Vapor-phase oxidation | researchgate.netect-journal.kz |
| 5-Hydroxymethylfurfural | Whole-cell biocatalyst | 5-Hydroxymethylfuroic acid | Selective oxidation of the aldehyde group | mdpi.com |
| 5-Hydroxymethylfurfural | 2D ZnIn₂S₄ nanosheets, O₂, visible light | 2,5-Diformylfuran | Selective oxidation to the aldehyde | rsc.org |
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridine Rings for Functional Group Installation
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a wide range of functional groups onto electron-deficient aromatic rings, such as fluorinated pyridines. The fluorine atom in 5-fluoro-2-methylpyridine is a good leaving group for SNAr reactions, activated by the electron-withdrawing effect of the pyridine nitrogen.
The SNAr mechanism typically involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group. For pyridines, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization stackexchange.com.
The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of the order for SN1 and SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond nih.govyoutube.com. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine nih.gov.
A variety of nucleophiles can be employed in SNAr reactions with fluoropyridines, including amines, alkoxides, and thiolates, allowing for the installation of diverse functionalities. This strategy is particularly useful in medicinal chemistry for the late-stage functionalization of complex molecules nih.gov.
Table 4: Reactivity and Regioselectivity in SNAr of Pyridines
| Substrate | Nucleophile | Position of Attack | Key Factor | Reference |
| Halopyridines | Various nucleophiles | 2- and 4-positions | Stabilization of the intermediate by the nitrogen atom | stackexchange.com |
| 2-Halopyridines | Sodium ethoxide | 2-position | Reactivity order: F > Cl | nih.gov |
| 2-Substituted N-methylpyridinium ions | Piperidine | 2-position | Reactivity order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I | nih.gov |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in the Synthesis of Substituted Fluoropyridines
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for the formation of carbon-carbon bonds. This reaction is widely used to couple organoboron compounds with organic halides or triflates, providing a versatile method for the synthesis of biaryls and other conjugated systems.
In the context of substituted fluoropyridines, a halogen atom (such as bromine or chlorine) can be introduced onto the ring, as described in section 2.2.3, to serve as a handle for Suzuki-Miyaura coupling. For example, 5-bromo-2-methylpyridin-3-amine can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to afford a range of novel pyridine derivatives in moderate to good yields nih.govresearchgate.net.
The Suzuki-Miyaura reaction is known for its tolerance of a wide variety of functional groups, making it suitable for the synthesis of complex molecules. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. For instance, novel heterodinuclear Pd-Ln compounds have been developed as effective catalysts for Suzuki-Miyaura cross-coupling reactions under mild conditions mdpi.com.
While the direct coupling of C-F bonds via Suzuki-Miyaura reaction is challenging due to the strength of the C-F bond, nickel-catalyzed Suzuki-Miyaura coupling of acid fluorides has been developed, demonstrating the potential for activating C-F bonds under specific catalytic conditions rsc.org. However, for the synthesis of substituted fluoropyridines, it is more common to utilize a bromo or chloro substituent as the coupling partner.
Table 5: Examples of Suzuki-Miyaura Cross-Coupling of Pyridine Derivatives
| Pyridine Substrate | Coupling Partner | Catalyst/Base | Product | Yield | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to good | nih.govresearchgate.net |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | 4-Methoxybiphenyl | Not specified | mdpi.com |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferrocene boronate | Various Pd catalysts | Mono- and di-ferrocenyl derivatives | Appreciable | mdpi.com |
Chemical Transformations and Reactivity Profile of 5 Fluoro 2 Methylpyridine Hydrochloride and Derivatives
Electrophilic Reactivity of Halogenated Pyridines due to Electron-Withdrawing Effects
The pyridine (B92270) ring is a heterocyclic aromatic compound that is structurally related to benzene, with a nitrogen atom replacing one of the methine groups. wikipedia.org This nitrogen atom is more electronegative than carbon, which leads to a significant alteration in the electronic properties of the ring. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect) and also removes electron density from the ortho (2 and 6) and para (4) positions via resonance. stackexchange.com This intrinsic electron deficiency makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene, with a reactivity profile often compared to that of highly deactivated benzene derivatives like nitrobenzene. wikipedia.orguoanbar.edu.iq
When the pyridine ring is further substituted with a halogen, such as in 5-fluoro-2-methylpyridine (B1303128), its reactivity towards electrophiles is diminished even more. Fluorine is the most electronegative element and exerts a powerful inductive electron-withdrawing effect, further reducing the electron density of the aromatic π-system. researchgate.net This deactivation is compounded by the fact that under the strongly acidic conditions often required for EAS reactions (such as nitration or sulfonation), the basic nitrogen atom is protonated. stackexchange.comuoanbar.edu.iq This forms a pyridinium cation, which carries a formal positive charge, making the ring extremely electron-poor and even more resistant to attack by electrophiles. stackexchange.com Consequently, electrophilic halogenation, nitration, or sulfonation of fluorinated pyridines typically requires harsh or vigorous reaction conditions to proceed. uoanbar.edu.iqnih.gov While electron-donating groups can sometimes lower the required reaction temperature, the combined deactivating effects of the ring nitrogen and the fluorine substituent present a significant synthetic challenge for electrophilic functionalization. youtube.com
Electronic and Steric Influence of Fluoro and Methyl Substituents on Reaction Mechanisms
The reaction mechanisms for the transformation of 5-fluoro-2-methylpyridine are heavily influenced by the electronic and steric properties of its substituents.
Electronic Influence: The fluoro and methyl groups have opposing electronic effects that modulate the reactivity of the pyridine ring.
Fluorine Substituent: The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I), which significantly decreases the electron density across the entire ring. This effect deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. While fluorine also has a lone pair that can be donated via a +M (mesomeric) effect, this is generally weaker for fluorine than for other halogens and is outweighed by its powerful inductive pull.
Methyl Substituent: The methyl group at the 2-position is electron-donating through a weak inductive effect (+I) and hyperconjugation. This effect slightly increases the electron density of the ring, thereby activating it towards electrophilic substitution and deactivating it towards nucleophilic substitution, particularly at the positions ortho and para to it.
Steric Influence: Steric hindrance plays a crucial role in determining the accessibility of different sites on the molecule to incoming reagents.
The methyl group at the 2-position provides significant steric bulk. This can hinder or even block reactions at the C-2 position and may also impede the approach of reagents to the adjacent C-3 position.
The fluorine atom at the 5-position is relatively small and its steric impact is generally considered minimal compared to the methyl group.
This steric profile means that while the C-2 and C-6 positions are electronically activated for nucleophilic attack, the C-2 position in 5-fluoro-2-methylpyridine is sterically encumbered, potentially directing nucleophiles preferentially to the C-6 position.
Table 1: Summary of Substituent Effects on the Pyridine Ring
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Electrophilic Attack | Impact on Nucleophilic Attack |
| Nitrogen | 1 | Strong -I, -M | Minimal | Strong Deactivation | Strong Activation (at C2, C4, C6) |
| Methyl | 2 | Weak +I | Moderate | Activation (directs to C3, C5) | Deactivation / Steric Hindrance |
| Fluoro | 5 | Strong -I, Weak +M | Minimal | Deactivation (directs to C4, C6) | Activation |
Specific Reaction Pathways for Functional Group Interconversion on the Pyridine Ring and Alkyl Side Chain
The 2-methyl group of 5-fluoro-2-methylpyridine is a versatile handle for further synthetic transformations, allowing for its conversion into various other functional groups.
Conversion to Halomethyl: The methyl group can be halogenated, most commonly chlorinated, to form a halomethyl group. This transformation can be achieved using reagents such as trichloroisocyanuric acid (TCICA) in a suitable solvent like chloroform. google.comorientjchem.org This reaction provides a 2-(chloromethyl)pyridine derivative, which is a valuable intermediate for subsequent nucleophilic substitution reactions at the side chain.
Conversion to Carboxylic Acid: The oxidation of the methyl group to a carboxylic acid is a common and important transformation. This can be accomplished using strong oxidizing agents. For example, methylpyridines can be oxidized to their corresponding pyridine carboxylic acids using potassium permanganate (KMnO₄) or by heating with nitric acid. acs.orggoogle.comacs.org Another process involves treating a methylpyridine dissolved in aqueous hydrochloric acid with chlorine gas under the influence of actinic radiation. google.com This converts the 2-methyl group into a 2-carboxyl group, yielding the corresponding picolinic acid derivative.
Conversion to Aldehyde: The partial oxidation of the methyl group to an aldehyde is more delicate than oxidation to the carboxylic acid. Pyridine aldehydes are typically prepared by the oxidation of either the methylpyridine or an intermediate hydroxymethylpyridine. wikipedia.org A multi-step approach is often employed, starting with the halogenation of the methyl group to a 2-(chloromethyl)pyridine as described above. This is followed by hydrolysis to the corresponding 2-(hydroxymethyl)pyridine. Finally, the resulting alcohol is oxidized to the 2-carboxaldehyde using a mild oxidizing agent. google.com
Table 2: Selected Transformations of the 2-Methyl Group on a Pyridine Ring
| Target Functional Group | Reagents and Conditions | Product Type |
| Halomethyl | Trichloroisocyanuric acid (TCICA) in CHCl₃, reflux. google.comorientjchem.org | 2-(Chloromethyl)pyridine |
| Carboxylic Acid | KMnO₄, heat; or HNO₃, heat; or Cl₂/H₂O/HCl, UV light. acs.orggoogle.comgoogle.com | 2-Pyridinecarboxylic acid |
| Aldehyde | 1. Chlorination (e.g., TCICA). 2. Hydrolysis (e.g., aq. base). 3. Oxidation (e.g., NaOCl/TEMPO). google.com | 2-Pyridinecarboxaldehyde |
The lone pair of electrons on the nitrogen atom of the pyridine ring is located in an sp² hybrid orbital and does not participate in the aromatic π-system. wikipedia.org This makes the lone pair available to react with acids, rendering pyridine a weak base. wikipedia.orgpharmaguideline.com
Protonation Behavior: Pyridine readily reacts with protic acids, such as hydrochloric acid (HCl), to form crystalline pyridinium salts. pharmaguideline.com In the case of 5-fluoro-2-methylpyridine, reaction with HCl results in the formation of 5-fluoro-2-methylpyridinium chloride, the hydrochloride salt. The basicity of the nitrogen atom, and thus the stability of its conjugate acid, is influenced by the electronic effects of the ring substituents. The electron-donating 2-methyl group tends to increase the electron density on the nitrogen, making it more basic. Conversely, the strongly electron-withdrawing 5-fluoro group decreases the electron density, making the nitrogen less basic. The net effect on the pKₐ of the pyridinium ion will depend on the balance of these two opposing influences.
Other Transformations: Beyond protonation, the nitrogen atom can undergo other important chemical transformations:
N-Alkylation: Similar to other tertiary amines, the pyridine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary pyridinium salts. wikipedia.org This reaction introduces a positive charge on the ring, which significantly increases the reactivity of the pyridine towards reduction. wikipedia.org
N-Oxidation: The electron-rich nitrogen atom is susceptible to oxidation. pharmaguideline.com Treatment of pyridine derivatives with peracids (like m-CPBA) or hydrogen peroxide results in the formation of a pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more amenable to certain types of substitution reactions.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Chemical Building Block in Complex Molecule Construction
5-Fluoro-2-methylpyridine (B1303128) hydrochloride serves as a fundamental building block in the construction of intricate molecular architectures. The presence of the fluorine atom at the 5-position influences the electron distribution within the pyridine (B92270) ring, enhancing its reactivity towards certain chemical transformations. This electronic effect, combined with the steric and electronic properties of the methyl group at the 2-position, allows for selective functionalization of the pyridine core.
The versatility of 5-fluoro-2-methylpyridine hydrochloride as a building block is evident in its ability to participate in a variety of organic reactions. The pyridine nitrogen can act as a nucleophile or a base, while the aromatic ring can undergo nucleophilic or electrophilic substitution reactions, albeit influenced by the existing substituents. The methyl group can also be a site for further chemical modification, such as oxidation or halogenation, thereby expanding the range of accessible derivatives. This multifaceted reactivity makes it a valuable starting material for the synthesis of complex molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Precursors for Pharmaceutically and Agrochemicaly Relevant Scaffolds
The structural motif of 5-fluoro-2-methylpyridine is embedded in numerous biologically active compounds. Consequently, its hydrochloride salt is a key precursor in the synthesis of various scaffolds with significant pharmaceutical and agrochemical relevance.
Synthesis of Pyridinylimidazole Kinase Inhibitors
5-Fluoro-2-methylpyridine derivatives are instrumental in the synthesis of pyridinylimidazole-based kinase inhibitors. These inhibitors are a class of therapeutic agents that target protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is implicated in a variety of diseases, including cancer and inflammatory disorders.
A notable example is the synthesis of potent p38α mitogen-activated protein (MAP) kinase inhibitors. An optimized synthetic strategy for certain pyridinylimidazole-type p38α MAP kinase inhibitors utilizes a closely related starting material, 2-fluoro-4-methylpyridine. This highlights the importance of the fluorinated methylpyridine core in accessing these complex and therapeutically relevant molecules. The synthesis typically involves a multi-step sequence where the fluorinated pyridine moiety is elaborated to form the final pyridinylimidazole scaffold.
Development of Substituted Pyrimidine (B1678525) Derivatives
Substituted pyrimidines are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. This compound can serve as a precursor for the synthesis of these valuable scaffolds.
A plausible synthetic route involves the transformation of 5-fluoro-2-methylpyridine into 2-amino-5-fluoropyridine (B1271945). This transformation can be achieved through various synthetic methodologies. 2-Amino-5-fluoropyridine is a key intermediate that can then be reacted with a 1,3-dicarbonyl compound or its equivalent in a condensation reaction to construct the pyrimidine ring. The fluorine atom on the pyridine ring is retained in the final product, which can influence its biological activity and pharmacokinetic properties.
Precursors for Specific Bioactive Drug Candidates (e.g., Integrin Inhibitor SB-273005)
The integrin inhibitor SB-273005, with the chemical name (4S)-2,3,4,5-tetrahydro-8-[2-[6-(methylamino)-2-pyridinyl] ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-1H-2-benzazepine-4-acetic acid, is a potent antagonist of αvβ3 and αvβ5 integrins and has been investigated for its potential in treating osteoporosis and certain cancers. The structure of SB-273005 contains a substituted pyridinyl moiety, suggesting that a derivative of 5-fluoro-2-methylpyridine could be a potential precursor in its synthesis.
While a direct synthetic route from this compound is not explicitly detailed in publicly available literature, the synthesis of the 6-(methylamino)-2-pyridinyl ethoxy portion of SB-273005 would likely involve a starting material with a pyridine core. A plausible, though speculative, pathway could involve the conversion of 5-fluoro-2-methylpyridine to a 2-substituted-5-fluoropyridine, followed by nucleophilic substitution of the fluorine atom with a methylamino group and subsequent elaboration of the side chain.
Intermediates for Fluorinated Picolinic Acids and their Derivatives
Fluorinated picolinic acids are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The oxidation of the methyl group of 5-fluoro-2-methylpyridine provides a direct route to 5-fluoro-2-picolinic acid. This transformation can be achieved using various oxidizing agents. For instance, a similar compound, 6-chloro-3-fluoro-2-picoline, has been successfully oxidized to 6-chloro-3-fluoro-2-pyridinecarboxylic acid using potassium dichromate in the presence of a catalyst. This suggests that a similar methodology could be applied to 5-fluoro-2-methylpyridine.
Alternatively, 5-fluoro-2-picolinic acid can be synthesized from 5-fluoropyridine-2-carbaldehyde through oxidation, indicating that derivatives of 5-fluoro-2-methylpyridine are key precursors in this chemical space.
Utilization in Agrochemical and Fine Chemical Development
The unique properties conferred by the fluorine atom make this compound a valuable intermediate in the development of modern agrochemicals and fine chemicals. chemimpex.comagropages.comjst.go.jp
Contributions to the Synthesis of Novel Functional Materials
While direct and extensive research specifically detailing the use of this compound in the synthesis of novel functional materials is an expanding area, the applications of closely related fluorinated pyridine derivatives provide strong evidence for its potential. Fluorinated pyridines are recognized as important components in the development of advanced materials, including those for the electronics and agrochemical industries. chemimpex.com
The incorporation of fluorinated pyridine moieties into larger molecular structures can significantly impact the material's properties. For instance, in the field of organic electronics, fluorination is a common strategy to tune the energy levels of organic semiconductors used in devices like Organic Light-Emitting Diodes (OLEDs). The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can improve charge injection and transport properties, as well as enhance the stability and efficiency of the device.
Research on related compounds, such as 2-(2,4-Difluorophenyl)-5-methylpyridine, demonstrates the utility of fluorinated methylpyridines as cyclometalating ligands for iridium complexes. These complexes are investigated for their use as phosphorescent emitters in OLEDs, as photosensitizers in dye-sensitized solar cells (DSSCs), and in photocatalysis. The fluorine substituents play a crucial role in modulating the emission spectra of these materials.
Furthermore, the pyridine nitrogen of 5-Fluoro-2-methylpyridine provides a coordination site, making it a potential building block for the synthesis of metal-organic frameworks (MOFs). The inclusion of fluorinated ligands in MOFs can lead to materials with modified pore sizes, enhanced thermal stability, and altered gas sorption properties.
The following table summarizes the potential influence of incorporating 5-Fluoro-2-methylpyridine into functional materials, based on established principles of fluorine chemistry in materials science.
| Material Class | Potential Contribution of 5-Fluoro-2-methylpyridine |
| Organic Semiconductors | Tuning of HOMO/LUMO energy levels for improved charge transport and device efficiency. |
| Metal-Organic Frameworks (MOFs) | Modification of pore structure and surface properties, potentially enhancing gas storage and separation capabilities. |
| Functional Polymers | Introduction of fluorine can enhance thermal stability, chemical resistance, and modify surface properties. |
| Agrochemicals | The trifluoromethylpyridine moiety is a key structural motif in many modern pesticides, suggesting the utility of fluoromethylpyridines as building blocks. nih.gov |
Applications in Ligand Design for Bioorganic and Coordination Chemistry
The pyridine scaffold is a fundamental component in the design of ligands for coordination chemistry due to the ability of the nitrogen lone pair to coordinate with metal ions. The presence of substituents on the pyridine ring, such as the fluoro and methyl groups in 5-Fluoro-2-methylpyridine, allows for the fine-tuning of the ligand's electronic and steric properties. This, in turn, influences the stability, reactivity, and catalytic activity of the resulting metal complexes.
In the field of bioorganic chemistry, fluorinated ligands are of particular interest. The introduction of fluorine can enhance the binding affinity of a ligand to a biological target, such as an enzyme or receptor, and can also improve the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. While specific studies on the bioorganic applications of ligands derived directly from this compound are emerging, the broader field of fluoroquinolone antibiotics, which feature a fluorinated quinoline (B57606) core (a bicyclic structure containing a pyridine ring), highlights the significance of fluorine in bioactive molecules. mdpi.com
In coordination chemistry, pyridine-based ligands are extensively used to create transition metal complexes with diverse applications, including catalysis. The electronic properties of the pyridine ligand, modulated by substituents, can directly impact the catalytic cycle. For instance, more electron-donating ligands can increase the electron density on the metal center, which can be beneficial for certain catalytic steps, while electron-withdrawing groups can have the opposite effect. The fluorine atom in 5-Fluoro-2-methylpyridine acts as a weak electron-withdrawing group through induction, which can influence the Lewis basicity of the pyridine nitrogen and, consequently, the properties of the metal complex.
Research on the synthesis of metal complexes with substituted pyridyl ligands has shown that even subtle changes in the ligand structure, such as the position of a methyl group, can lead to different coordination compounds with unique properties. unizar.es This underscores the potential for 5-Fluoro-2-methylpyridine to serve as a versatile ligand for generating a library of metal complexes with tunable catalytic activities. For example, coordination polymers and metallomacrocycles synthesized with pyridine-based ligands have demonstrated catalytic activity in important organic reactions like the Henry and Knoevenagel reactions. nih.gov
The table below outlines the key features of 5-Fluoro-2-methylpyridine as a ligand and their potential implications in bioorganic and coordination chemistry.
| Ligand Feature | Implication in Bioorganic Chemistry | Implication in Coordination Chemistry |
| Pyridine Nitrogen | Potential for coordination to metalloenzymes or as a hydrogen bond acceptor in biological systems. | Primary coordination site for a wide range of metal ions, forming stable complexes. |
| Fluorine Substituent | Can enhance binding affinity to biological targets and improve metabolic stability. | Modifies the electronic properties of the pyridine ring, influencing the reactivity and catalytic activity of the metal center. |
| Methyl Group | Can provide steric bulk to influence binding selectivity and can be a site for further functionalization to create more complex ligands. | Influences the steric environment around the metal center, which can affect substrate binding and catalytic selectivity. |
This compound stands as a promising and versatile building block in the fields of advanced organic synthesis and materials science. While direct and extensive research on this specific compound is continually growing, the well-established principles of fluorine chemistry and the diverse applications of related fluorinated pyridine derivatives strongly suggest its significant potential. Its utility in creating novel functional materials with tailored electronic and physical properties, and its role in the design of sophisticated ligands for bioorganic and coordination chemistry, position it as a compound of considerable interest for future research and development. The continued exploration of its reactivity and incorporation into larger molecular architectures is expected to unlock new avenues for innovation in a wide range of scientific and technological domains.
Computational Chemistry and Theoretical Studies on 5 Fluoro 2 Methylpyridine Hydrochloride and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict a wide range of molecular properties with high accuracy. For substituted pyridines, DFT calculations can elucidate the influence of different functional groups on the molecule's geometry, stability, and reactivity.
Prediction of Spectroscopic Properties and Conformational Analysis
DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. By calculating the optimized molecular geometry and vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra. For analogues such as 2-amino-5-chloropyridine, harmonic vibrational frequencies calculated using DFT have shown good agreement with experimental FTIR and FT-Raman spectra after scaling. researchgate.net Similarly, DFT has been used to construct theoretical IR spectra for molecules like 2-amino-5-methylpyridine and 2-amino-6-methylpyridine. researchgate.net These computational predictions are invaluable for assigning vibrational modes observed in experimental spectra.
Conformational analysis, another key application of DFT, helps identify the most stable three-dimensional arrangement of a molecule. For fluorinated heterocyclic systems like fluorinated piperidines, DFT studies have been crucial in understanding conformational preferences. researchgate.net These studies reveal that the stability of different conformers is governed by a complex interplay of electrostatic interactions, hyperconjugation, and solvation effects. d-nb.infonih.gov For 5-Fluoro-2-methylpyridine (B1303128) hydrochloride, DFT could be used to explore the rotational barrier of the methyl group and the preferred orientation of the substituents on the pyridine (B92270) ring, providing insights into its structural dynamics.
Elucidation of Electronic Effects and Reaction Mechanism Pathways
The introduction of fluorine and a methyl group into the pyridine ring significantly alters its electronic properties. DFT calculations can quantify these electronic effects by analyzing parameters such as Mulliken atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). scielo.brresearchgate.net The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, which can decrease the basicity of the pyridine nitrogen. Conversely, the methyl group is a weak electron-donating group. DFT studies can map the electron density distribution to visualize these effects and predict sites susceptible to nucleophilic or electrophilic attack.
Furthermore, DFT is a powerful tool for elucidating reaction mechanisms. By calculating the potential energy surface for a given reaction, researchers can identify transition states and intermediates, thereby determining the most favorable reaction pathway. For example, DFT calculations have been used to explore the mechanism of cycloaddition reactions involving pyridine derivatives, revealing the kinetically preferred pathways. acs.org In the context of 5-Fluoro-2-methylpyridine hydrochloride, DFT could be employed to study its reactivity in nucleophilic aromatic substitution reactions, a common reaction type for fluorinated pyridines. nih.gov
Calculation of Thermochemical Parameters
DFT methods can be used to calculate various thermochemical parameters that are essential for understanding the stability and reactivity of molecules. These parameters include enthalpies of formation, gas-phase basicities, and proton affinities. For instance, the heats of formation for a series of nitro derivatives of pyridine have been calculated using DFT with the help of isodesmic reactions, which are hypothetical reactions designed to ensure cancellation of computational errors. researchgate.net
The gas-phase basicity and proton affinity are direct measures of a molecule's basicity in the absence of a solvent. For pyridine and its derivatives, these values are of particular interest due to the presence of the nitrogen lone pair. The introduction of a fluorine atom is expected to decrease the basicity due to its electron-withdrawing nature, while the methyl group should slightly increase it. DFT calculations can provide quantitative predictions of these effects, which are crucial for understanding the molecule's behavior in acidic or basic environments.
Molecular Modeling and Dynamics Simulations to Understand Reactivity and Selectivity
While DFT calculations provide valuable information about static molecular properties, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study conformational changes, solvent effects, and the thermodynamics of chemical processes.
For a molecule like this compound, MD simulations could be used to study its interactions with solvent molecules, which can significantly influence its reactivity and selectivity. By simulating the molecule in a solvent box (e.g., water), one can observe how solvent molecules arrange themselves around the solute and how this solvation shell affects the accessibility of different reactive sites. This is particularly important for understanding reactions in solution where solvent effects can be dominant.
Furthermore, MD simulations can be used in conjunction with quantum mechanics (QM/MM methods) to model chemical reactions in complex environments, such as enzymes. This hybrid approach treats the reactive center of the molecule with high-level quantum mechanics while the rest of the system is described by a more computationally efficient molecular mechanics force field. This allows for the study of reaction mechanisms and selectivity in a more realistic environment.
Synthetic Accessibility Assessment and Retrosynthetic Analysis using Computational Approaches
Computational tools are increasingly being used to aid in the design of synthetic routes for new molecules. Synthetic accessibility assessment programs can analyze a target molecule's structure and predict the difficulty of its synthesis based on the complexity of its bonds and stereocenters. These tools can help chemists prioritize synthetic targets and identify potential challenges early in the planning process.
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. Computational retrosynthesis tools can automate this process by applying a set of known chemical reactions in reverse. For a molecule like 5-Fluoro-2-methylpyridine, a computational retrosynthetic analysis might suggest disconnections corresponding to known reactions for introducing fluorine and methyl groups onto a pyridine ring, such as nucleophilic aromatic substitution or cross-coupling reactions. sigmaaldrich.comresearchgate.net
Advanced Analytical Methodologies for Research on Fluoromethylpyridine Compounds
Spectroscopic Characterization Techniques
Spectroscopic methods are central to the structural elucidation of organic molecules. For fluorinated pyridines, techniques that can probe the specific environments of hydrogen, carbon, and fluorine nuclei are especially powerful.
NMR spectroscopy is a cornerstone technique for determining the molecular structure of fluorinated organic compounds in solution. Its ability to provide detailed information about the connectivity and spatial arrangement of atoms makes it invaluable. For 5-Fluoro-2-methylpyridine (B1303128), a multi-nuclear approach provides a comprehensive structural picture.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to map the carbon-hydrogen framework of a molecule. In the case of 5-Fluoro-2-methylpyridine, the chemical shifts and coupling constants in both ¹H and ¹³C spectra offer definitive proof of its structure.
In the ¹H NMR spectrum, the molecule is expected to show three distinct signals for the aromatic protons and one signal for the methyl group protons. The protonation at the nitrogen in the hydrochloride salt form typically causes a downfield shift for the ring protons compared to the free base due to the increased electron-withdrawing effect of the charged nitrogen atom.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the carbon atoms, particularly the carbon directly bonded to it (C-5) and adjacent carbons. This C-F bond also results in characteristic splitting of the carbon signals, known as C-F coupling constants, which are invaluable for assigning the signals correctly.
Experimental data for the free base, 2-Fluoro-5-methylpyridine, provides a clear example of these principles. chemicalbook.com The ¹H NMR spectrum shows a singlet for the methyl protons (CH₃) at approximately 2.25 ppm. The aromatic protons appear at 6.75 ppm (H-3), 7.52 ppm (H-4), and 7.94 ppm (H-6). chemicalbook.com The ¹³C NMR spectrum displays signals for the methyl carbon at 17.4 ppm and for the five pyridine (B92270) ring carbons. The carbon directly attached to the fluorine (C-2, using the provided source's numbering which corresponds to C-5 in the IUPAC name 5-Fluoro-2-methylpyridine) shows a large one-bond coupling constant (¹JC-F) of 236 Hz, confirming the position of the fluorine atom. chemicalbook.com
Table 1. Experimental ¹H and ¹³C NMR Data for 2-Fluoro-5-methylpyridine (free base). Data sourced from ChemicalBook. chemicalbook.com (Note: The numbering in the source (C-2, C-3, etc.) corresponds to the IUPAC naming convention for 5-Fluoro-2-methylpyridine as C-5, C-6, etc. The table reflects the assignments based on the IUPAC name 5-Fluoro-2-methylpyridine).
Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, typically spanning over 800 ppm, which makes it highly sensitive to subtle changes in the electronic environment of the fluorine atom. wikipedia.org
For 5-Fluoro-2-methylpyridine, the ¹⁹F NMR spectrum would exhibit a single signal, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic pyridine ring. ucsb.edu The precise chemical shift provides a unique fingerprint for the compound. Furthermore, the signal will be split into a multiplet due to coupling with adjacent protons (H-4 and H-6), providing further structural confirmation.
¹⁹F NMR is also a powerful tool for reaction monitoring. For instance, in a synthesis reaction to introduce the fluorine atom, ¹⁹F NMR can be used to track the consumption of a fluorinating agent (e.g., a fluoride salt) and the concurrent appearance of the 5-Fluoro-2-methylpyridine product signal. The integration of these signals can provide quantitative information about the reaction's progress and yield.
Variable Temperature (VT) NMR spectroscopy is a specialized technique used to study dynamic processes in molecules that occur on the NMR timescale (typically 10⁻¹ to 10⁻⁹ seconds). slideshare.net By recording NMR spectra at different temperatures, researchers can observe changes in the spectra that provide information about kinetics and thermodynamics of these processes. slideshare.netoxinst.com
For 5-Fluoro-2-methylpyridine hydrochloride, VT-NMR could be employed to investigate several potential dynamic processes. One such process could be the restricted rotation around the C-2—CH₃ bond. At low temperatures, this rotation might be slow enough to result in distinct signals or broadening, while at higher temperatures, faster rotation would lead to averaged, sharp signals. Analysis of the spectra at various temperatures, particularly around the coalescence point where separate signals merge into one, allows for the calculation of the energy barrier to rotation. oxinst.com Other potential applications include studying intermolecular exchange phenomena, such as proton exchange involving the hydrochloride proton, or conformational changes in the pyridine ring. While specific studies on this compound are not prevalent, the principles of VT-NMR are widely applied to substituted pyridines to understand their dynamic behavior. researchgate.netresearchgate.netvnu.edu.vn
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, confirming its elemental composition, and obtaining structural information through fragmentation analysis.
Both Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for the analysis of fluoromethylpyridine compounds.
LC-ESI-MS is particularly well-suited for analyzing the hydrochloride salt of 5-Fluoro-2-methylpyridine directly. The compound can be separated from impurities by liquid chromatography and then ionized by ESI, typically forming the protonated molecular ion [M+H]⁺. For 5-Fluoro-2-methylpyridine (molecular weight 111.12 g/mol ), this would correspond to an ion with an m/z of approximately 112.1. High-resolution mass spectrometry can confirm the elemental formula with high accuracy. This technique is invaluable for determining the purity of a sample by detecting and identifying impurities. In reaction monitoring, LC-MS can track the disappearance of starting materials and the formation of the desired product in real-time.
GC-MS is better suited for analyzing the volatile, neutral form of the compound. Therefore, the hydrochloride salt would typically be neutralized to the free base (5-Fluoro-2-methylpyridine) before injection. The sample is vaporized and separated by gas chromatography before being ionized, usually by electron impact (EI). EI is a higher-energy ionization technique that often causes the molecular ion to fragment. The resulting fragmentation pattern is a reproducible fingerprint that can be used to confirm the compound's identity by comparison with a library of known spectra. GC-MS is highly effective for assessing the purity of the volatile free base and identifying any volatile byproducts from a synthesis. thermofisher.com
Mass Spectrometry (MS) Applications
Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting pieces. In the analysis of this compound, MS/MS provides detailed information about the compound's connectivity and helps confirm its identity. The process involves selecting the protonated molecular ion ([M+H]⁺) of 5-fluoro-2-methylpyridine, which has a specific mass-to-charge ratio (m/z), and subjecting it to collision-induced dissociation (CID).
During CID, the selected precursor ion is collided with an inert gas, causing it to break apart into smaller, characteristic product ions. The fragmentation pattern is predictable and provides a structural fingerprint of the molecule. For the 5-fluoro-2-methylpyridine cation, fragmentation is expected to occur through several pathways, including the loss of small neutral molecules. For instance, the cleavage of the methyl group or fragmentation of the pyridine ring itself can occur. The presence of the fluorine atom influences the fragmentation, as C-F bonds are strong, and fragmentation pathways may involve rearrangements related to this electronegative atom. nih.gov The analysis of these fragmentation pathways is crucial for distinguishing it from other isomers. acs.org
A plausible fragmentation pathway for the [M+H]⁺ ion of 5-fluoro-2-methylpyridine would involve the initial protonation at the nitrogen atom. Subsequent fragmentation could lead to the loss of molecules like HCN or acetylene, which are common fragmentation patterns for pyridine rings. researchgate.net The specific masses of the resulting fragment ions allow for the confident structural assignment of the parent compound.
Table 1: Predicted MS/MS Fragmentation of Protonated 5-Fluoro-2-methylpyridine
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z |
|---|---|---|---|
| 112.05 | [C₆H₇FN]⁺ | - | 112.05 |
| 112.05 | Loss of methyl radical | •CH₃ | 97.04 |
| 112.05 | Loss of hydrogen cyanide | HCN | 85.02 |
| 112.05 | Loss of acetylene | C₂H₂ | 86.03 |
| 112.05 | Loss of hydrogen fluoride | HF | 92.06 |
Note: The m/z values are nominal and based on the most common isotopes.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. vscht.czlibretexts.org For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its specific structural features. The formation of the hydrochloride salt causes significant changes in the spectrum compared to the free base, particularly in the region of C=C and C=N vibrations. pw.edu.pl
The spectrum can be divided into several key regions. The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. vscht.cz The C-H stretching from the methyl group appears in the 2850-2960 cm⁻¹ range. pressbooks.pub A significant feature for the hydrochloride salt is the presence of a broad band associated with the N⁺-H stretch of the pyridinium ion, which can be found in the 2500-3000 cm⁻¹ region.
Vibrations associated with the pyridine ring (C=C and C=N stretching) produce a series of sharp bands in the 1400-1650 cm⁻¹ region. pw.edu.pl The substitution pattern on the pyridine ring influences the exact position of these peaks. The C-F stretching vibration gives rise to a strong absorption band typically found in the 1200-1300 cm⁻¹ range. Finally, C-H bending vibrations for the aromatic ring and the methyl group will be present in the fingerprint region (below 1500 cm⁻¹).
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Methyl C-H | Stretch | 2850 - 2960 | Medium |
| Pyridinium N⁺-H | Stretch | 2500 - 3000 | Broad, Strong |
| Aromatic Ring | C=C and C=N Stretch | 1400 - 1650 | Strong-Medium |
| C-F | Stretch | 1200 - 1300 | Strong |
| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Strong |
X-ray Crystallography for Precise Determination of Absolute Configuration and Solid-State Structure
The process involves growing a suitable single crystal of the compound, which can be a rate-limiting step. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted beams, an electron density map of the molecule is generated. mdpi.com This map is then used to build a detailed 3D model of the molecule.
For this compound, the crystallographic data would reveal the precise geometry of the pyridinium ring, including any distortions caused by the substituents. It would also detail the hydrogen bonding interactions between the protonated nitrogen of the pyridinium ring and the chloride anion, defining the nature of the salt bridge in the solid state. Furthermore, the analysis would show intermolecular interactions, such as π-stacking or other non-covalent forces, that dictate the crystal packing. Since the molecule is achiral, the determination of absolute configuration is not applicable.
Chromatographic Separation and Purification Techniques
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of chemical compounds. umich.edurjptonline.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method uses a nonpolar stationary phase (like C18) and a polar mobile phase, allowing for the effective separation of moderately polar compounds. semanticscholar.org
The primary application of HPLC for this compound is to determine its purity by separating it from starting materials, byproducts, or degradation products from its synthesis. nih.gov The compound has a pyridine ring, which is a UV chromophore, making UV detection a suitable and sensitive method for analysis. The wavelength of maximum absorbance, typically around 260-270 nm for pyridine derivatives, would be used for detection.
Quantitative analysis is performed by creating a calibration curve from standards of known concentration. By comparing the peak area of an unknown sample to the calibration curve, its precise concentration can be determined. Method validation according to ICH guidelines ensures that the analytical procedure is accurate, precise, and reliable for its intended purpose. rjptonline.org
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 266 nm |
| Column Temperature | 25 °C |
| Retention Time | Approx. 7.2 min rjptonline.org |
Note: These are typical starting parameters and would require optimization for a specific instrument and sample matrix.
Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction. sigmaaldrich.comfishersci.com It allows for the qualitative assessment of the consumption of reactants and the formation of products over time. libretexts.org
To monitor a reaction involving this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate (typically silica gel). rsc.org Alongside the reaction mixture, spots of the starting materials are also applied for reference. A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. rochester.edu
The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The components of the mixture travel up the plate at different rates based on their polarity and interaction with the stationary phase, resulting in separation. The separated spots are visualized, often using a UV lamp, as pyridine derivatives are typically UV-active. fishersci.com The disappearance of the starting material spot and the appearance and intensification of a new product spot indicate that the reaction is proceeding towards completion. libretexts.org
Table 4: Illustrative TLC Monitoring of a Synthesis Reaction
| Lane on TLC Plate | Description | Observation |
|---|---|---|
| 1 (SM) | Starting Material | A single spot with a specific Retention Factor (Rf). |
| 2 (Co) | Co-spot (SM + Reaction Mixture) | Two distinct spots, or one elongated spot if Rf values are close. |
| 3 (Rxn) | Reaction Mixture | Spot corresponding to the starting material diminishes over time, while a new spot (product) with a different Rf appears and grows stronger. |
Derivatization Strategies for Enhanced Analytical Detection and Characterization
Chemical derivatization is a process where a target analyte is reacted with a reagent to produce a new compound with properties that are more suitable for a specific analytical method. nih.gov This strategy is often employed to improve chromatographic separation, enhance detection sensitivity, or provide additional structural information. mdpi-res.com
For this compound, derivatization is generally not required for standard HPLC-UV analysis due to the inherent UV absorbance of the pyridine ring. However, in scenarios requiring ultra-trace level quantification or analysis in complex biological matrices, derivatization could be beneficial. For instance, derivatization could be used to introduce a fluorescent tag, allowing for highly sensitive detection by HPLC with fluorescence detection (HPLC-FLD). semanticscholar.org
In the context of mass spectrometry, derivatization can improve ionization efficiency or direct fragmentation in a more predictable manner. Reagents like 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) can react with certain functional groups to create derivatives with enhanced MS response. nih.gov While 5-Fluoro-2-methylpyridine itself does not have common functional groups like hydroxyls or primary amines that are typical targets for derivatization, related synthetic intermediates or metabolites might be amenable to such strategies to facilitate their analysis. nih.gov The goal of any derivatization strategy is to produce a stable product in high yield with properties optimized for the chosen analytical technique. nih.gov
Applications of Derivatization Reagents for Mass Spectrometry Sensitivity Enhancement
The inherent chemical properties of certain analytes can lead to poor ionization efficiency in mass spectrometry (MS), resulting in low sensitivity. Chemical derivatization is a powerful strategy employed to enhance the signal response by introducing a chemical moiety that improves the ionization characteristics of the target molecule. This is particularly relevant for pyridine compounds, where the nitrogen atom can be targeted to enhance proton affinity or to introduce a permanently charged group.
For pyridine-containing compounds, several derivatization strategies can be hypothesized based on reagents successful with analogous structures. Reagents that introduce a readily ionizable group can significantly improve detection limits. For instance, sulfonyl chlorides like pyridine-3-sulfonyl chloride have been used to derivatize estrogens, enhancing their ionization in electrospray ionization (ESI)-MS. nih.gov The product ion spectra of derivatives formed with such reagents can also yield analyte-specific fragment ions, which is beneficial for structural confirmation. nih.gov
Another approach involves reagents that introduce a permanently charged group, thereby eliminating the need for the analyte to be ionized in the MS source. This can lead to substantial increases in sensitivity. A study on poly(carboxylic acid)s demonstrated the use of a pyridinium derivatization reagent that significantly improved ESI efficiency due to the introduction of a highly hydrophobic and permanently charged triphenylpyridinium group. nih.gov While not directly applied to fluoromethylpyridines, this principle highlights a promising avenue for enhancing their detection.
The presence of a fluorine atom in the pyridine ring can also influence the fragmentation patterns in mass spectrometry. Studies on fluorinated compounds have shown that their mass spectra can be complex, with characteristic losses of fluorine-containing fragments. nist.gov While derivatization may not directly alter these fragmentation pathways, the enhanced parent ion signal allows for more detailed tandem mass spectrometry (MS/MS) studies to elucidate these patterns.
The table below summarizes potential derivatization reagents for enhancing MS sensitivity of pyridine-containing compounds based on successful applications with other analytes.
| Derivatization Reagent | Target Functional Group | Mechanism of Enhancement | Potential Applicability to Fluoromethylpyridines |
| Pyridine-3-sulfonyl chloride | Pyridine Nitrogen/Other reactive groups | Increases proton affinity, improves ionization efficiency. | High |
| Triphenylpyridinium-based reagents | Pyridine Nitrogen | Introduces a permanent positive charge, eliminating ionization dependence. | High |
| 2-Hydrazino-1-methylpyridine | Carbonyl groups (if present as impurity or metabolite) | Introduces a readily ionizable pyridine moiety. | Moderate (depends on sample matrix) |
Strategies for Improving Gas Chromatography Behavior through Derivatization
Gas chromatography (GC) is a powerful separation technique, but it is generally limited to thermally stable and volatile compounds. gcms.cz this compound, being a salt, is non-volatile and cannot be directly analyzed by GC. Therefore, derivatization is an essential step to convert it into a form suitable for GC analysis. The primary goals of derivatization for GC are to increase volatility, improve thermal stability, and enhance peak shape. nih.gov
A common and effective derivatization technique for compounds containing active hydrogens (such as the N-H in the protonated pyridine ring of the hydrochloride salt) is silylation. phenomenex.blog Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen with a trimethylsilyl (TMS) group. nih.govphenomenex.blog This process neutralizes the charge and significantly increases the volatility of the analyte.
The derivatization of a hydrochloride salt like this compound would likely involve a preliminary neutralization step or the use of a silylating reagent in the presence of a base catalyst, such as pyridine, to facilitate the reaction. researchgate.net Pyridine can act as both a solvent and a catalyst in these reactions. nih.gov It is crucial to use anhydrous conditions, as moisture can hydrolyze the silylating reagent and the resulting derivatives, leading to a loss of sensitivity. reddit.com
The choice of silylating reagent and reaction conditions is critical for achieving complete derivatization. For instance, MSTFA is a strong silylating agent that can derivatize a wide range of functional groups. nih.gov The reaction is typically carried out by heating the sample with the reagent in a suitable solvent prior to GC injection.
Another potential derivatization strategy is acylation, which involves the reaction of the analyte with an acylating agent, such as a fluorinated anhydride (e.g., trifluoroacetic anhydride). These reagents also increase volatility and can introduce electron-capturing groups, which can enhance sensitivity when using an electron capture detector (ECD). gcms.cz
The following table outlines potential derivatization strategies for the GC analysis of 5-Fluoro-2-methylpyridine.
| Derivatization Strategy | Reagent Example | Mechanism | Expected Outcome for 5-Fluoro-2-methylpyridine |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replacement of the active proton on the nitrogen with a trimethylsilyl (TMS) group. | Increased volatility and thermal stability, improved peak shape. |
| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Similar to BSTFA, provides a volatile TMS derivative. | Increased volatility and thermal stability, improved peak shape. |
| Acylation | Trifluoroacetic anhydride (TFAA) | Acylation of the nitrogen atom. | Increased volatility, potential for enhanced detection with ECD. |
By employing these advanced derivatization methodologies, researchers can effectively overcome the analytical challenges associated with fluoromethylpyridine compounds, enabling more sensitive and accurate quantification and characterization in complex matrices.
Q & A
Q. Advanced: How can stereochemical impurities in fluorinated pyridine derivatives be minimized during synthesis?
Methodological Answer:
- Basic: A typical synthesis involves nucleophilic substitution or cross-coupling reactions. For example, 5-Fluoro-2-methylpyridine can be treated with hydrochloric acid under controlled conditions to form the hydrochloride salt. Evidence from analogous syntheses (e.g., Scheme 3 in ) highlights the use of DIEA (N,N-Diisopropylethylamine) and NMP (N-Methyl-2-pyrrolidone) as key reagents for activating intermediates.
- Advanced: To address stereochemical impurities, chiral resolution techniques such as chiral HPLC (High-Performance Liquid Chromatography) or diastereomeric salt crystallization are effective. For instance, enantiomeric resolution of structurally similar pyrrolidine derivatives employs chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization .
Basic: What analytical techniques are critical for characterizing this compound?
Q. Advanced: How can computational tools enhance structural elucidation and reaction pathway prediction?
Methodological Answer:
- Basic: Essential techniques include:
- Advanced: Tools like PISTACHIO and REAXYS enable retrosynthetic analysis and reaction feasibility scoring. These databases predict viable synthetic routes by evaluating precursor availability and reaction thermodynamics .
Basic: How can researchers optimize purification of this compound?
Q. Advanced: What strategies mitigate side reactions during large-scale synthesis?
Methodological Answer:
- Basic: Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel (eluted with ethyl acetate/hexane) are standard .
- Advanced: Kinetic control via temperature modulation (e.g., cryogenic conditions) reduces byproduct formation. For example, maintaining temperatures below –10°C during HCl salt formation minimizes hydrolysis of sensitive intermediates .
Basic: What structural features of this compound influence its reactivity?
Q. Advanced: How do structural analogs differ in biological activity, and how can contradictions in data be resolved?
Methodological Answer:
- Basic: The electron-withdrawing fluorine at position 5 enhances electrophilic substitution at position 3, while the methyl group at position 2 sterically hinders adjacent reactions .
- Advanced: Comparative studies of analogs (e.g., 5-Fluoro-2-methylphenylboronic acid vs. nitro-substituted derivatives) reveal that substituent electronic effects dictate reactivity. Discrepancies in biological activity data can be addressed by standardizing assay conditions (e.g., pH, solvent) and validating via orthogonal assays (e.g., SPR vs. enzymatic assays) .
Basic: What are the recommended storage conditions for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
